AD4 vs. Parent Compound SM1044: >12-Fold Improvement in PCLAF Degradation Potency in RS4;11 Cells
AD4 demonstrates a >12-fold improvement in PCLAF degradation potency compared to its parent compound SM1044, as measured by IC50 in RS4;11 cells [1]. While the parent compound SM1044 exhibited an IC50 of 50.6 nM, AD4 achieved an IC50 of 0.6 nM under identical assay conditions, representing a quantifiable and statistically significant enhancement in target engagement [1].
| Evidence Dimension | PCLAF degradation potency (IC50) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | SM1044 (parent compound): 50.6 nM |
| Quantified Difference | >12-fold more potent (50.6 nM / 0.6 nM) |
| Conditions | RS4;11 acute lymphoblastic leukemia cell line, in vitro degradation assay |
Why This Matters
This >12-fold potency gain is critical for minimizing off-target effects and reducing required dosing in cellular and in vivo models, directly impacting experimental cost and reproducibility.
- [1] Li Y, Zeng Z, Chen D, Gu Z, Yan W, Yue L, Zhu RG, Zhao Y, Chen L, Zhao QJ, He B. Facilitated Drug Repurposing with Artemisinin-Derived PROTACs: Unveiling PCLAF as a Therapeutic Target. J Med Chem. 2023 Aug 24;66(16):11335-11350. View Source
